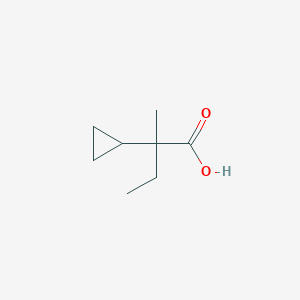

2-Cyclopropyl-2-methylbutanoic acid

Description

General Context of Cyclopropane-Containing Organic Compounds in Chemical Research

Cyclopropane-containing organic compounds are prevalent in a wide array of natural products and medicinally important molecules. researchgate.netnih.gov The three-membered ring imparts unique electronic and conformational properties to a molecule. ingentaconnect.com Due to significant ring strain, with C-C-C bond angles of approximately 60 degrees, cyclopropane (B1198618) rings exhibit increased p-character in their carbon-carbon bonds, making them more reactive than other cycloalkanes. fiveable.mewikipedia.org This reactivity allows them to participate in a variety of chemical transformations, making them valuable intermediates in organic synthesis. ingentaconnect.comwikipedia.org The cyclopropyl (B3062369) group can influence the biological activity of a molecule, contributing to a range of effects including anticancer, antibacterial, and antiviral properties. researchgate.net

Significance of Carboxylic Acids with Complex Branching in Synthetic and Mechanistic Studies

Carboxylic acids are fundamental functional groups in organic chemistry, serving as key building blocks in the synthesis of numerous more complex molecules. researchgate.netnumberanalytics.com Those with complex branching at the α-position, such as 2-cyclopropyl-2-methylbutanoic acid, are particularly important in mechanistic and synthetic studies. The steric bulk of these branched structures can influence reaction rates and selectivities, providing valuable insights into reaction mechanisms. researchgate.net Furthermore, the creation of these sterically hindered centers, especially quaternary carbons, is a significant challenge in synthetic chemistry, driving the development of new and innovative synthetic methods. nih.govacs.orgacs.org The presence of branching can also alter the physical properties of the resulting molecules, such as their solubility and melting points. researchgate.net

Unique Structural Features and Stereochemical Considerations of 2-Cyclopropyl-2-methylbutanoic Acid

The structure of 2-cyclopropyl-2-methylbutanoic acid is defined by two key features: a quaternary α-carbon and the presence of a cyclopropyl ring. These elements introduce specific stereochemical and conformational complexities.

The α-carbon of 2-cyclopropyl-2-methylbutanoic acid is a quaternary center, meaning it is bonded to four other carbon atoms. The synthesis of such all-carbon quaternary centers is notoriously difficult due to steric hindrance, which can impede the approach of reagents. acs.orgacs.org This challenge has spurred the development of specialized synthetic strategies, including hydroformylation and alkylation of ester enolates, to construct these congested centers. nih.govacs.org Overcoming these synthetic hurdles provides access to a diverse range of complex molecules with potential applications in various fields. The presence of a quaternary center also imparts significant conformational rigidity to the molecule.

Overview of Current Research Landscape and Gaps Pertaining to the Chemical Compound

While the individual components of 2-cyclopropyl-2-methylbutanoic acid—the cyclopropane ring and the branched carboxylic acid—are well-studied, specific research on this particular compound is less abundant. Much of the existing literature focuses on the synthesis and properties of related structures. For instance, methods for preparing cyclopropyl ketones and other cyclopropane derivatives are well-documented. orgsyn.org Similarly, extensive research has been conducted on the synthesis of molecules containing quaternary carbon centers. nih.govnih.gov

However, a detailed investigation into the specific chemical and physical properties of 2-cyclopropyl-2-methylbutanoic acid itself appears to be a gap in the current research landscape. Further studies are needed to fully elucidate its reactivity, conformational preferences, and potential applications. This includes exploring its utility as a building block in the synthesis of more complex molecules and investigating its potential biological activities, given the known properties of other cyclopropane-containing compounds.

Physicochemical Properties of 2-Cyclopropyl-2-methylbutanoic Acid and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Cyclopropyl-2-methylbutanoic acid | C₈H₁₄O₂ | 142.19 | 1545135-09-8 bldpharm.com |

| 2-Cyclopropyl-2-methylpropanoic acid | C₇H₁₂O₂ | 128.17 nih.gov | 71199-13-8 nih.gov |

| 2-[Cyclopropyl(hydroxy)methyl]butanoic acid | C₈H₁₄O₃ | 158.19 nih.gov | 1250146-95-2 nih.gov |

| 4-Cyclopropyl-2-methylbutanoic acid | C₈H₁₄O₂ | 142.19 | 1523099-82-2 bldpharm.com |

| 2-Methylbutyric acid | C₅H₁₀O₂ | 102.13 | 116-53-0 sigmaaldrich.com |

| 2-Hydroxy-2-methylbutanoic acid | C₅H₁₀O₃ | 118.13 | 3739-45-1 researchgate.net |

| Cyclopropane | C₃H₆ | 36.07 | 75-19-4 fiveable.me |

| Cyclopropyl methyl ketone | C₅H₈O | 84.12 | 765-43-5 orgsyn.org |

Properties

IUPAC Name |

2-cyclopropyl-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-8(2,7(9)10)6-4-5-6/h6H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLHWWOTDXZWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropyl 2 Methylbutanoic Acid and Its Precursors

Strategies for the Construction of the 2-Cyclopropyl-2-methylbutanoic Acid Core

The assembly of the 2-cyclopropyl-2-methylbutanoic acid core can be approached through several convergent or linear strategies. Key considerations include the timely and efficient installation of the quaternary α-carbon, the cyclopropyl (B3062369) ring, and the methyl group.

Carbon-Carbon Bond Formation Leading to the Quaternary Center

The creation of the all-carbon quaternary center at the C2 position is a critical step in the synthesis of 2-cyclopropyl-2-methylbutanoic acid. Various methods for the synthesis of α,α-disubstituted carboxylic acids can be envisioned. One powerful strategy involves the direct carboxylation of tertiary benzylic C(sp³)–H bonds with CO₂, a reaction that can be facilitated by visible-light photoredox catalysis to yield all-carbon quaternary carboxylic acids. organic-chemistry.org Another approach is the carbocupration of a cyclopropene (B1174273) derivative, which can lead to the asymmetric synthesis of quaternary carbon centers. acs.org

Furthermore, the generation of a quaternary center can be achieved through the alkylation of an enolate derived from a simpler carboxylic acid precursor. For instance, the enolate of 2-methylbutanoic acid could be alkylated with a cyclopropylmethyl halide, or conversely, the enolate of 2-cyclopropylbutanoic acid could be methylated. The success of such approaches often depends on steric hindrance and the choice of a suitable base and electrophile.

A summary of potential methods for generating the quaternary center is presented below:

| Method | Description | Potential Precursors |

| Direct Carboxylation | Visible-light photoredox-catalyzed carboxylation of a tertiary C-H bond with CO₂. organic-chemistry.org | A hydrocarbon containing a tertiary carbon adjacent to a cyclopropyl and ethyl group. |

| Carbocupration | Asymmetric addition of an organocuprate to a cyclopropene derivative. acs.org | A substituted cyclopropene and an appropriate organocuprate. |

| Enolate Alkylation | Stepwise introduction of the cyclopropyl and methyl groups via alkylation of a carboxylic acid enolate. | 2-Methylbutanoic acid or 2-Cyclopropylbutanoic acid. |

Introduction of the Cyclopropyl Group onto the Butanoic Acid Scaffold

The introduction of the three-membered carbocyclic ring is a defining feature of the target molecule. This can be accomplished at various stages of the synthesis, either by building the cyclopropane (B1198618) ring onto a pre-existing butanoic acid framework or by using a cyclopropyl-containing building block.

Carbene and carbenoid chemistry offer powerful tools for the formation of cyclopropane rings. nih.gov The cyclopropanation of an appropriate alkene precursor, such as 2-methyl-2-butenoic acid or its ester derivative, is a direct approach. Iron-based heme-containing proteins can catalyze carbene transfer to olefins with high activity and selectivity. nih.gov Another strategy involves the use of a practical and versatile diazocompound for the asymmetric cyclopropanation of various olefins, including unfunctionalized aliphatic alkenes. nih.gov Lithium carbenoids, generated in situ from dihaloalkanes, have also been shown to mediate the chemo- and stereoselective cyclopropanation of allylic alcohols. rsc.org Furthermore, engineered myoglobin (B1173299) can be used as a catalyst for the stereoselective synthesis of cyclopropanes from olefins and ethyl α-diazopyruvate. utdallas.edu

Intramolecular cyclization reactions provide an alternative and often highly efficient route to cyclopropane rings. A classic example is the intramolecular SN2 reaction of a γ-halo nitrile or ester, where the formation of a transient carbanion or enolate is followed by rapid ring closure. youtube.com For instance, a suitably substituted γ-halobutyronitrile can be cyclized to form a cyclopropanenitrile, which can then be hydrolyzed to the corresponding carboxylic acid. youtube.comgoogle.com Another innovative approach is the copper-mediated oxidative cyclization of carbanions, which has been used to synthesize cyclopropane-fused bicyclic amidines containing a quaternary center. nih.gov

Incorporation of the 2-Methyl Substituent

The introduction of the methyl group at the α-position can be achieved through several established methods. If not incorporated from the start with a methyl-containing building block, α-methylation of a carboxylic acid or its derivative is a common strategy. This typically involves the formation of an enolate using a strong base, followed by quenching with an electrophilic methyl source such as methyl iodide. The stereoselective synthesis of 2'-C-methyl-cyclopropyl-fused carbanucleosides has been accomplished, demonstrating that the introduction of a methyl group in the presence of a cyclopropyl moiety is feasible. nih.gov

Stereoselective and Enantioselective Synthesis of 2-Cyclopropyl-2-methylbutanoic Acid Isomers

Given that 2-cyclopropyl-2-methylbutanoic acid possesses a chiral center at the C2 position, the development of stereoselective and enantioselective synthetic routes is of significant interest. Such methods are crucial for accessing enantiopure forms of the molecule, which may have distinct biological activities.

An enantioselective approach could involve the asymmetric hydrogenation of a prochiral olefin precursor. For example, a ruthenium-catalyzed asymmetric hydrogenation of (Z)-α-methyl-β-cyclopropylcinnamates has been shown to produce the desired products in excellent enantio- and diastereoselectivities. nih.gov This strategy could be adapted to a butenoic acid derivative.

Chemoenzymatic methods also offer a powerful avenue for obtaining optically active compounds. Engineered enzymes, such as myoglobin variants, have been used for the stereoselective synthesis of α-cyclopropyl-pyruvates. utdallas.edu Furthermore, microbial synthesis can be employed to produce enantiopure chiral compounds, such as (S)-2-methylbutanoic acid from L-isoleucine catabolism, which could potentially be a starting material for further elaboration. nih.gov

The stereoselective synthesis of 2'-C-methyl-cyclopropyl-fused carbanucleosides was achieved through a sequence involving stereoselective cyclopropanation and a stereoselective Grignard reaction, highlighting the potential for controlling stereochemistry in complex molecules containing both methyl and cyclopropyl groups. nih.gov

A summary of potential stereoselective strategies is provided below:

| Strategy | Method | Key Features |

| Asymmetric Hydrogenation | Ruthenium-catalyzed hydrogenation of a prochiral α,β-unsaturated acid or ester. nih.gov | High enantio- and diastereoselectivities. |

| Chemoenzymatic Synthesis | Enzyme-catalyzed carbene transfer to an olefin. utdallas.edu | Access to enantioenriched cyclopropanes. |

| Microbial Synthesis | Use of microorganisms to produce chiral building blocks. nih.gov | Potential for sustainable production of enantiopure precursors. |

| Diastereoselective Reactions | Control of stereochemistry through substrate-controlled or reagent-controlled reactions. nih.gov | Utilizes existing chiral centers to direct the formation of new ones. |

Asymmetric Catalysis in Cyclopropane Ring Formation and Butanoic Acid Functionalization

Asymmetric catalysis is a powerful strategy for establishing stereocenters, and it can be applied to either the formation of the cyclopropane ring or the functionalization of the butanoic acid moiety. Gold(I)-catalyzed reactions, for instance, have been shown to be effective in the asymmetric preparation of cyclopropanes. nih.gov In a potential route to 2-cyclopropyl-2-methylbutanoic acid, a chiral gold(I) complex could catalyze the intramolecular cyclopropanation of a suitably designed alkene precursor, achieving high enantioselectivity for the cyclopropyl ring itself. nih.gov

Another approach involves the catalytic asymmetric functionalization of a butanoic acid derivative. This could entail the enantioselective alkylation of an enolate derived from a butanoic acid precursor. While direct catalytic asymmetric alkylation to form quaternary centers can be challenging, developments in phase-transfer catalysis or metal-catalyzed asymmetric allylic alkylation followed by subsequent modifications represent viable, albeit multi-step, strategies.

Chiral Auxiliary-Based Synthetic Routes

The use of chiral auxiliaries is one of the most reliable and well-established methods for controlling stereochemistry in synthesis. wikipedia.orgjmcs.org.mx A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of 2-cyclopropyl-2-methylbutanoic acid, a common approach would involve an Evans oxazolidinone auxiliary. williams.edu

The synthesis would proceed via the following general steps:

Acylation : The chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with butanoyl chloride to form an N-acyl oxazolidinone.

Diastereoselective Alkylation : The N-acyl oxazolidinone is deprotonated using a strong base like sodium bis(trimethylsilyl)amide to form a rigid Z-enolate. williams.edu This enolate then reacts with an electrophile. To synthesize the target molecule, a two-step alkylation could be performed: first with methyl iodide and then with a cyclopropylmethyl halide (or vice-versa). The steric hindrance of the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in high excess. williams.edu

Removal : After the desired stereocenter is set, the chiral auxiliary is cleaved, typically through hydrolysis with aqueous lithium hydroxide, to yield the enantiomerically enriched 2-cyclopropyl-2-methylbutanoic acid. The auxiliary can often be recovered for reuse. wikipedia.org

This method is highly predictable and broadly applicable, making it a frequent choice for constructing complex chiral molecules. williams.edu

Biocatalytic and Enzymatic Approaches for Stereocontrol

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. researchgate.net Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov For a chiral carboxylic acid like 2-cyclopropyl-2-methylbutanoic acid, a primary biocatalytic strategy would be the kinetic resolution of a racemic mixture. researchgate.net

In a typical enzymatic kinetic resolution, a racemic mixture of a 2-cyclopropyl-2-methylbutanoic acid ester is subjected to hydrolysis catalyzed by a lipase. Lipases can selectively hydrolyze one enantiomer of the ester at a much faster rate than the other. researchgate.net This results in a mixture of one enantiomer as the carboxylic acid and the other, unreacted enantiomer as the ester, which can then be separated. While this method can provide products with very high enantiomeric excess, a significant drawback is that the maximum theoretical yield for the desired enantiomer is 50%. researchgate.net

Alternatively, enzyme and substrate engineering can be employed to enhance selectivity for unnatural substrates, potentially enabling more direct asymmetric synthetic routes. nih.gov

Multicomponent Reactions in the Synthesis of Complex Carboxylic Acids

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. nih.gov They allow for the rapid construction of complex molecules. nih.govresearchgate.net While a direct MCR for 2-cyclopropyl-2-methylbutanoic acid is not straightforward, an MCR could be used to assemble a key precursor.

For example, the Passerini reaction combines a carboxylic acid, an isocyanide, and an aldehyde or ketone to form an α-acyloxy carboxamide. mdpi.com One could envision a Passerini-type reaction involving cyclopropanecarboxaldehyde, a suitable isocyanide, and pyruvic acid to rapidly assemble a complex structure containing the cyclopropyl group, which could then be further elaborated into the target carboxylic acid. Similarly, the Ugi reaction, which involves an amine, a ketone/aldehyde, a carboxylic acid, and an isocyanide, offers another pathway to generate molecular complexity that could be harnessed in a multi-step synthesis. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Selectivities

| Methodology | Typical Yield | Stereoselectivity (ee/de) | Advantages | Disadvantages |

| Asymmetric Catalysis | Moderate to High | Good to Excellent (>90% ee) | Atom economical; catalytic use of chiral source. | Catalyst development can be complex; may not be general for all substrates. |

| Chiral Auxiliary | Good to High | Excellent (>95% de) | Reliable; predictable stereochemical outcome; broadly applicable. williams.edu | Requires additional steps for attachment and removal of the auxiliary; stoichiometric use of the chiral source. jmcs.org.mx |

| Biocatalytic Resolution | Low (≤50%) | Excellent (>99% ee) | High selectivity; mild and environmentally friendly conditions. researchgate.net | Maximum yield of 50% for one enantiomer; enzyme may have limited substrate scope. nih.gov |

| Multicomponent Reactions | Moderate to Good | Variable | High step economy; rapid increase in molecular complexity. nih.gov | Developing stereoselective MCRs can be challenging; may require significant subsequent modifications. |

As shown in the table, chiral auxiliary-based methods often provide the most reliable and highly selective route for laboratory-scale synthesis due to their predictability. williams.edu Asymmetric catalysis is more elegant and efficient for large-scale production, provided a suitable catalyst can be found. Biocatalysis, despite its inherent yield limitation in resolution protocols, is unparalleled in selectivity and green credentials. researchgate.netnih.gov

Reaction Mechanisms and Chemical Reactivity Studies of 2 Cyclopropyl 2 Methylbutanoic Acid

Reactivity of the Cyclopropyl (B3062369) Moiety at the 2-Position

The three-membered cyclopropyl ring is characterized by significant ring strain and unique electronic properties, which are the primary determinants of its reactivity. The presence of this moiety directly attached to a quaternary carbon bearing a carboxylic acid group introduces specific reactivity patterns.

The high ring strain of the cyclopropyl group provides a strong thermodynamic driving force for ring-opening reactions. nih.gov These reactions can proceed through various pathways, including those initiated by electrophiles, nucleophiles, and radical species. rsc.org

Electrophilic Pathways: While less common for cyclopropanes bearing electron-withdrawing groups, electrophilic attack can induce ring opening, particularly under acidic conditions. Protonation of the carboxylic acid could potentially facilitate a rearrangement involving the cyclopropyl ring, although this pathway is often less favored than reactions involving external nucleophiles.

Nucleophilic Pathways: Cyclopropanes that bear an electron-accepting group, such as the carboxylic acid in 2-cyclopropyl-2-methylbutanoic acid, can act as potent σ-electrophiles. nih.govresearchgate.net This polarization makes the ring susceptible to attack by nucleophiles. The reaction typically proceeds via a polar, SN2-type mechanism, leading to a methylene-extended product. nih.gov The presence of both a donor-type group (the cyclopropyl ring itself) and an acceptor group (the carboxyl function) enhances reactivity towards nucleophiles. nih.govresearchgate.net A variety of nucleophiles, including thiophenolates, azides, indoles, and alcohols, have been shown to open activated cyclopropane (B1198618) rings. nih.govacs.org

Radical Pathways: Oxidative radical ring-opening is another significant reaction pathway for cyclopropane derivatives. beilstein-journals.orgnih.gov These reactions can be initiated by the addition of a radical species to the cyclopropyl group, leading to a ring-opened alkyl radical intermediate that can be trapped or undergo further cyclization. beilstein-journals.orgnih.gov

Table 1: Summary of Potential Ring-Opening Pathways for the Cyclopropyl Moiety

| Pathway | Initiator | General Mechanism | Potential Product Type |

|---|---|---|---|

| Nucleophilic | Nucleophiles (e.g., Nu⁻) | SN2-like attack on a polarized C-C bond of the ring. nih.gov | Ring-opened chain with nucleophile incorporated. |

| Electrophilic | Electrophiles (e.g., H⁺, Lewis Acids) | Formation of a carbocationic intermediate followed by rearrangement or nucleophilic capture. rsc.org | Rearranged or ring-opened structures. |

| Radical | Radical Initiators | Formation of a cyclopropyl-substituted radical, which undergoes rapid ring-opening to a more stable alkyl radical. beilstein-journals.orgnih.gov | Functionalized open-chain compounds. |

A fundamental concept in organic chemistry is that the heightened reactivity of three-membered rings is due to deviations from ideal bond angles, resulting in significant ring strain. nih.gov Cyclopropane possesses a strain energy of approximately 27.5 kcal/mol, which is a major driving force for its chemical transformations. nih.gov This release of stored potential energy can be harnessed to facilitate reactions that might otherwise be thermodynamically unfavorable, finding applications in total synthesis, polymer science, and the creation of bioisosteres. rsc.orgnih.gov

The reactivity stemming from this strain is not solely dependent on the total strain energy but also on electronic factors. nih.govacs.orgox.ac.uk Nevertheless, the thermodynamic boost from strain release, which can be over 100 kJ/mol (23.9 kcal/mol), makes functionalized cyclopropanes versatile building blocks in organic synthesis. nih.gov For 2-cyclopropyl-2-methylbutanoic acid, this inherent reactivity implies that the cyclopropyl ring can be selectively opened to introduce new functional groups and build more complex molecular scaffolds, providing access to novel chemical space. rsc.orgnih.gov

Table 2: Comparison of Strain Energies in Cycloalkanes

| Cycloalkane | Strain Energy (kcal/mol) | Relative Reactivity in Ring-Opening |

|---|---|---|

| Cyclopropane | ~27.5 nih.gov | High |

| Cyclobutane | ~26.5 nih.gov | Low |

| Cyclopentane | ~6.5 | Very Low |

| Cyclohexane | ~0 | Negligible (Chair Conformation) |

The bonding in a cyclopropyl group is not described by simple sp³ hybrid orbitals. According to the Walsh and Coulson-Moffitt models, the C-C bonds have significant p-character, which allows the cyclopropyl group to participate in conjugation with adjacent π-systems and stabilize adjacent positive charges through hyperconjugation. wikipedia.orgechemi.com It is generally considered a good σ-electron donor. echemi.com

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group of 2-cyclopropyl-2-methylbutanoic acid undergoes the typical reactions associated with this functional class, allowing for the synthesis of a wide array of derivatives. wikipedia.org

The synthesis of ester and amide derivatives is a common strategy for modifying the physicochemical properties of a lead compound in drug discovery.

Esterification: 2-Cyclopropyl-2-methylbutanoic acid can be converted to its corresponding esters through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. mendelset.com This reaction proceeds via a nucleophilic acyl substitution mechanism.

Amidation: The formation of amides from 2-cyclopropyl-2-methylbutanoic acid requires the activation of the carboxylic acid, typically through conversion to a more reactive species like an acid chloride or by using peptide coupling reagents. Common coupling agents include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of an additive like 1-Hydroxybenzotriazole (B26582) (HOBT), which react with the carboxylic acid to form an active ester intermediate that is then readily attacked by an amine to yield the desired amide. mdpi.com

Table 3: Examples of Derivative Synthesis from 2-Cyclopropyl-2-methylbutanoic Acid

| Reaction | Reagent(s) | Product Class | Example Product Name |

|---|---|---|---|

| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl Ester | Methyl 2-cyclopropyl-2-methylbutanoate |

| Amidation | Benzylamine (C₆H₅CH₂NH₂), EDCI, HOBT | Amide | N-Benzyl-2-cyclopropyl-2-methylbutanamide |

Reduction: The carboxylic acid functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting 2-cyclopropyl-2-methylbutanoic acid into 2-cyclopropyl-2-methylbutan-1-ol. Research on related cyclopropane-containing ketoesters has shown that reduction with LiAlH₄ can proceed in high yield without degrading the cyclopropane ring, suggesting this moiety is stable under such reducing conditions. utdallas.edu

Oxidation: The carboxylic acid group is at a high oxidation state and is generally resistant to further oxidation under standard conditions. The aliphatic portions of the molecule, including the cyclopropyl ring, could potentially be oxidized under harsh conditions or with specific reagents designed for C-H activation. researchgate.net Oxidative ring-opening of the cyclopropane ring can also occur, typically under radical conditions, as previously discussed. beilstein-journals.org

Intramolecular Cyclizations and Rearrangement Pathways

Currently, there is no specific published research detailing the intramolecular cyclization or rearrangement pathways of 2-cyclopropyl-2-methylbutanoic acid. Scientific studies on related cyclopropyl-containing compounds often reveal a rich and complex reactivity, typically involving the opening of the strained cyclopropane ring to form various cyclic or acyclic products. These transformations can be initiated by heat, light, or the presence of acid, base, or metal catalysts. However, without specific experimental data for 2-cyclopropyl-2-methylbutanoic acid, any proposed pathways would be purely speculative.

Mechanistic Investigations of Key Transformations and Intermediate Characterization

Consistent with the lack of studies on its cyclization and rearrangement, there are no mechanistic investigations available that characterize the key transformations or intermediates involved in the reactions of 2-cyclopropyl-2-methylbutanoic acid. Such studies would typically involve techniques like isotopic labeling, kinetic analysis, and spectroscopic identification of transient species to elucidate the precise steps of a reaction mechanism. The scientific community has not yet published such detailed analyses for this compound.

Derivatives and Analogues: Synthesis and Structure Activity Relationship Sar Concepts

Synthesis of Esters and Amides of 2-Cyclopropyl-2-methylbutanoic Acid

The carboxylic acid moiety of 2-Cyclopropyl-2-methylbutanoic acid is a prime site for derivatization to esters and amides, which can significantly alter the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Standard esterification methods can be employed for the synthesis of its esters. For instance, reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields the corresponding ester. Alternatively, for more sensitive substrates, the carboxylic acid can be converted to an acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with an alcohol. google.com

Amide synthesis typically involves the activation of the carboxylic acid followed by reaction with an amine. Common coupling agents for this transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). These methods facilitate the formation of the amide bond under mild conditions. organic-chemistry.org

Table 1: Synthetic Routes to Esters and Amides of 2-Cyclopropyl-2-methylbutanoic Acid

| Derivative | Synthetic Method | Reagents |

| Ester | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| Ester | Acyl Halide Formation | Oxalyl Chloride, then Alcohol |

| Amide | Carbodiimide Coupling | Amine, DCC or EDC, HOBt |

Chemical Modifications of the Cyclopropyl (B3062369) Ring System

The cyclopropyl ring is a key feature of the molecule, imparting conformational rigidity and influencing its metabolic profile. iris-biotech.denih.gov While the cyclopropyl group is generally stable, specific chemical modifications can be envisioned.

Modifications often focus on the synthesis of analogues with substituted cyclopropyl rings rather than direct modification of the pre-existing ring in 2-Cyclopropyl-2-methylbutanoic acid due to the ring's inherent strain and stability. Synthetic strategies could involve the use of substituted cyclopropyl building blocks in the initial synthesis of the butanoic acid derivative. For example, a cobalt-catalyzed cyclopropanation of a substituted vinyl sulfide (B99878) can produce a variety of functionalized cyclopropane (B1198618) precursors. nih.gov

Elaboration of the Butanoic Acid Chain

The butanoic acid chain provides a flexible backbone that can be extended, shortened, or functionalized to probe the spatial requirements of a potential biological target.

Chain extension, or homologation, can be achieved through various methods, such as the Arndt-Eistert synthesis, which would convert the butanoic acid to a pentanoic acid derivative. quora.com Conversely, chain shortening could be accomplished through degradation reactions.

Introduction of functional groups at different positions of the butanoic acid chain can also lead to new analogues. For example, alpha-halogenation followed by nucleophilic substitution can introduce a variety of substituents at the carbon adjacent to the carbonyl group.

Introduction of Heteroatoms or Additional Substituents

Heterocyclic analogues can be synthesized where the cyclopropyl ring is replaced by a three-membered heterocycle like an aziridine (B145994) or an oxirane. Alternatively, the butanoic acid chain could be incorporated into a larger heterocyclic system. For example, the carboxylic acid could be used as a starting point for the synthesis of nitrogen-containing heterocycles like pyrimidines or imidazoles. nih.gov

The introduction of additional substituents on the existing framework, such as halogens or hydroxyl groups, can also be explored to fine-tune the electronic and steric properties of the molecule.

Stereoisomeric Derivatives and their Unique Chemical Profiles

The C2 carbon of 2-Cyclopropyl-2-methylbutanoic acid is a chiral center, meaning the compound can exist as a pair of enantiomers. The synthesis and biological evaluation of individual stereoisomers are crucial, as they often exhibit different pharmacological activities and metabolic fates. nih.gov

Enantiomerically pure forms of 2-Cyclopropyl-2-methylbutanoic acid can be obtained either by resolution of the racemic mixture or through asymmetric synthesis. Chiral chromatography or diastereomeric salt formation are common resolution techniques. Asymmetric synthesis could involve the use of chiral auxiliaries or catalysts to control the stereochemistry during the formation of the chiral center. nih.govrsc.org The distinct three-dimensional arrangement of atoms in each enantiomer can lead to differential interactions with chiral biological macromolecules like enzymes and receptors.

Foundational Principles of Structure-Activity Relationships in Cyclopropyl-Containing Compounds

The cyclopropyl group is a valuable structural motif in medicinal chemistry due to its unique properties. nih.govscientificupdate.com Understanding the SAR of cyclopropyl-containing compounds is essential for rational drug design.

Conformational Restriction: The rigid nature of the cyclopropyl ring restricts the conformational freedom of the molecule, which can lead to a more favorable entropic contribution to binding with a biological target. iris-biotech.denih.gov

Metabolic Stability: The replacement of more metabolically labile groups, like an isopropyl group, with a cyclopropyl ring can enhance metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes. iris-biotech.de

Lipophilicity: The cyclopropyl group can modulate a molecule's lipophilicity (logP). For example, replacing a phenyl group with a cyclopropyl group can decrease lipophilicity, which can be beneficial for improving a drug's pharmacokinetic profile. iris-biotech.de

Bioisosterism: The cyclopropyl ring can act as a bioisostere for other chemical groups, such as a vinyl group or a carbonyl group, allowing for the fine-tuning of electronic and steric properties while maintaining or improving biological activity.

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. gardp.orgcollaborativedrug.comdrugdesign.org For cyclopropyl-containing compounds like 2-Cyclopropyl-2-methylbutanoic acid and its derivatives, SAR studies aim to identify which structural features are key for their desired biological effects. By systematically modifying the structure and assessing the impact on activity, chemists can design more potent and selective compounds.

Advanced Analytical Methodologies for Characterization and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Comprehensive ¹H and ¹³C NMR Assignments

While specific experimental NMR data for 2-cyclopropyl-2-methylbutanoic acid is not widely available in peer-reviewed literature, predicted spectral data can offer insight into the expected chemical shifts. In a ¹H NMR spectrum, one would anticipate distinct signals for the protons of the cyclopropyl (B3062369) ring, the methyl group, the ethyl group, and the acidic proton of the carboxylic acid. The cyclopropyl protons typically appear in the upfield region (around 0-1 ppm), while the methyl and ethyl protons would resonate further downfield. The acidic proton is expected to be a broad singlet at a significantly downfield chemical shift.

For ¹³C NMR spectroscopy, distinct resonances are expected for each carbon atom in a unique chemical environment. The carbonyl carbon of the carboxylic acid would appear at the most downfield position (typically >170 ppm). The quaternary carbon at the second position, bonded to the cyclopropyl and methyl groups, would also have a characteristic chemical shift. The carbons of the cyclopropyl, methyl, and ethyl groups would resonate at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Cyclopropyl-2-methylbutanoic acid (Note: These are predicted values and may differ from experimental results.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carboxyl H | 10.0 - 13.0 | - |

| Carboxyl C | - | ~180 |

| C2-quaternary | - | ~45 |

| C2-CH₃ | ~1.2 | ~20 |

| CH₂ (ethyl) | ~1.6 | ~28 |

| CH₃ (ethyl) | ~0.9 | ~9 |

| CH (cyclopropyl) | ~0.8 | ~15 |

| CH₂ (cyclopropyl) | ~0.4 | ~5 |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. For instance, it would show correlations between the protons of the ethyl group and between the protons within the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

Variable Temperature NMR for Conformational Dynamics

Variable temperature (VT) NMR studies could provide insights into the conformational dynamics of 2-cyclopropyl-2-methylbutanoic acid. By recording NMR spectra at different temperatures, it may be possible to observe changes in the chemical shifts or coupling constants, which can indicate the presence of different conformers and allow for the determination of the energy barriers between them. This would be particularly interesting for studying the rotation around the C2-cyclopropyl bond.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For 2-cyclopropyl-2-methylbutanoic acid (C₈H₁₄O₂), the expected exact mass is approximately 142.0994 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 142. The fragmentation of the molecular ion would likely involve characteristic losses. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, m/z 125), the carboxyl group (-COOH, m/z 97), and cleavage of the carbon-carbon bonds adjacent to the carbonyl group. The presence of the cyclopropyl ring may also lead to specific fragmentation patterns.

Chiral Chromatography for Enantiomeric Purity and Diastereomeric Ratio Determination (e.g., Chiral HPLC, Chiral GC)

As 2-cyclopropyl-2-methylbutanoic acid is a chiral compound, containing a stereocenter at the C2 position, it is essential to determine its enantiomeric purity. Chiral chromatography is the most common method for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) would be a suitable method. The choice of the CSP and the mobile phase would be critical for achieving baseline separation of the (R)- and (S)-enantiomers.

Chiral Gas Chromatography (GC) could also be employed, likely after derivatization of the carboxylic acid to a more volatile ester, for instance, a methyl or ethyl ester. A chiral GC column would then be used to separate the enantiomers.

These techniques are not only crucial for quality control in asymmetric synthesis but also for studying the stereochemical aspects of its potential applications.

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

In the IR spectrum of 2-cyclopropyl-2-methylbutanoic acid, the most prominent absorption bands would be:

A broad O-H stretching band from the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.

A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

C-H stretching bands for the alkyl and cyclopropyl groups just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, with the C=O stretch also being a strong band. The symmetric vibrations of the cyclopropyl ring might be more prominent in the Raman spectrum than in the IR spectrum.

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

X-ray crystallography stands as the unequivocal benchmark for the determination of the absolute stereochemistry of a chiral molecule, provided that a single crystal of suitable quality can be obtained. This technique involves directing X-rays onto a crystalline sample and analyzing the resulting diffraction pattern. The way in which the crystal lattice scatters the X-rays provides a detailed three-dimensional map of the electron density of the molecule. From this electron density map, the precise spatial arrangement of each atom within the molecule can be determined, including the absolute configuration of any stereocenters.

The process begins with the growth of a single crystal of the target compound, which can often be a challenging and time-consuming step. Techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution are commonly employed. Once a suitable crystal is acquired, it is mounted on a goniometer and placed within the X-ray beam of a diffractometer. The crystal is then rotated, and a large number of diffraction images are collected from various orientations.

The intensities and positions of the diffracted X-rays are then used to solve the crystal structure. For chiral molecules, a critical aspect of the analysis is the determination of the absolute configuration, which is often achieved through the use of anomalous dispersion. When heavy atoms are present in the molecule or are introduced through derivatization, their interaction with the X-rays can lead to small but measurable differences in the diffraction pattern between enantiomers (Friedel's pairs). By carefully analyzing these differences, the true, or absolute, configuration of the stereocenter can be assigned as either (R) or (S).

While X-ray crystallography provides the most definitive structural information, its application is contingent upon the ability to grow high-quality crystals. For 2-Cyclopropyl-2-methylbutanoic acid, no specific research findings detailing its successful crystallization and subsequent X-ray crystallographic analysis to determine its absolute stereochemistry were found in a comprehensive search of available scientific literature. Although the technique is theoretically applicable, the practical challenge of obtaining suitable crystals of this specific carboxylic acid may have limited its use. In instances where X-ray crystallography is not feasible, other chiroptical techniques, such as vibrational circular dichroism (VCD) or electronic circular dichroism (ECD), often coupled with quantum chemical calculations, are employed as powerful alternatives for assigning the absolute configuration of chiral molecules.

Computational and Theoretical Studies of 2 Cyclopropyl 2 Methylbutanoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to modern chemistry, offering deep insights into the electronic structure of molecules, which in turn governs their geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electron density of a molecule to determine its energy and other properties. For 2-Cyclopropyl-2-methylbutanoic acid, DFT can be employed to predict its three-dimensional structure with high precision.

The optimization of the molecular geometry using DFT would reveal key bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric interactions between the bulky cyclopropyl (B3062369) and methyl groups attached to the same carbon atom, as well as the orientation of the carboxylic acid group.

The following table illustrates the kind of data that can be obtained from DFT calculations for the optimized geometry of 2-Cyclopropyl-2-methylbutanoic acid.

Table 1: Predicted Geometrical Parameters of 2-Cyclopropyl-2-methylbutanoic acid from DFT Calculations (Note: The following values are illustrative and would be obtained from actual DFT calculations.)

| Parameter | Predicted Value |

| C-C (cyclopropane) | ~1.51 Å |

| C-C (butanoic acid chain) | ~1.54 Å |

| C=O (carbonyl) | ~1.21 Å |

| C-O (hydroxyl) | ~1.35 Å |

| O-H (hydroxyl) | ~0.97 Å |

| C-C-C (cyclopropane) | ~60° |

| O=C-O (carboxylic acid) | ~123° |

Furthermore, DFT is instrumental in predicting spectroscopic parameters, which can aid in the experimental characterization of the molecule. For instance, vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes to the observed absorption bands.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool within the framework of quantum mechanics that helps in understanding and predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.

For 2-Cyclopropyl-2-methylbutanoic acid, an FMO analysis would typically show:

The HOMO: Likely localized on the carboxylic acid group, specifically the non-bonding orbitals of the oxygen atoms. This indicates that the molecule would likely act as a nucleophile or an electron donor from this site in chemical reactions.

The LUMO: Generally centered on the antibonding π* orbital of the carbonyl group (C=O). This suggests that the molecule is susceptible to nucleophilic attack at the carbonyl carbon.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, while a small gap suggests that the molecule is more reactive.

Table 2: Illustrative Frontier Molecular Orbital Energies for 2-Cyclopropyl-2-methylbutanoic acid (Note: These are representative values and would be determined by specific DFT calculations.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Molecular Mechanics (MM) and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides high accuracy, it is computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) offers a more computationally efficient alternative by using classical physics principles to model molecular behavior. MM methods are particularly well-suited for studying the conformational landscape and intermolecular interactions of flexible molecules like 2-Cyclopropyl-2-methylbutanoic acid.

Conformational analysis using MM would identify the various stable conformers of the molecule arising from the rotation around single bonds, particularly the bond connecting the cyclopropyl group and the main butanoic acid chain. This analysis provides the relative energies of these conformers, giving an idea of their population at a given temperature.

Molecular dynamics (MD) simulations, which use MM force fields, can simulate the movement of atoms in the molecule over time. For 2-Cyclopropyl-2-methylbutanoic acid, MD simulations can provide insights into:

Conformational Dynamics: How the molecule transitions between different conformations.

Solvation: How the molecule interacts with solvent molecules, which is crucial for understanding its behavior in solution.

Intermolecular Interactions: How molecules of 2-Cyclopropyl-2-methylbutanoic acid interact with each other in the condensed phase, for example, through hydrogen bonding between the carboxylic acid groups to form dimers. A study on 1-amino-cyclopropane-1-carboxylic acid has shown the utility of MD simulations in understanding the stability and interactions of such complexes. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. This is invaluable for understanding reaction mechanisms and predicting reaction rates. For 2-Cyclopropyl-2-methylbutanoic acid, this could involve studying reactions such as its esterification or decarboxylation.

Using methods like DFT, researchers can locate the transition state structure for a given reaction. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the activation energy of the reaction. By calculating the energy of the reactants and the transition state, the activation barrier can be determined, which is directly related to the reaction rate. Computational studies have been instrumental in elucidating complex reaction mechanisms, including those involving strained ring systems. rsc.orgsmu.edu

Prediction of Spectroscopic Data to Aid Experimental Assignment

As mentioned in section 6.1.1, computational methods are highly effective in predicting various types of spectroscopic data. This is particularly useful for complex molecules where experimental spectra can be difficult to interpret. For 2-Cyclopropyl-2-methylbutanoic acid, the following spectroscopic data can be predicted:

NMR Spectra: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts with a high degree of accuracy. acs.orgnih.govacs.org This is achieved by calculating the magnetic shielding tensors for each nucleus. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to assign specific resonances to individual atoms.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Cyclopropyl Carboxylic Acid Derivative (Note: This table is a representative example of how computational data is used to assist in spectral assignment.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl C | 178.5 | 179.2 |

| Quaternary C | 45.2 | 45.8 |

| Cyclopropyl CH | 15.8 | 16.3 |

| Cyclopropyl CH₂ | 8.1 | 8.5 |

| Methyl C | 22.4 | 22.9 |

Vibrational Spectra: DFT can calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. This allows for a detailed assignment of the vibrational modes, such as the characteristic C=O stretch of the carboxylic acid and the ring deformation modes of the cyclopropyl group.

Investigation of Strain Energy and Ring-Opening Energetics

The cyclopropane (B1198618) ring in 2-Cyclopropyl-2-methylbutanoic acid is a source of significant ring strain due to the deviation of its bond angles (60°) from the ideal tetrahedral angle (109.5°). This strain has a profound effect on the molecule's stability and reactivity.

Computational methods can be used to quantify this strain energy. One common approach is to use homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. By calculating the enthalpy change of such a reaction, the strain energy of the cyclic molecule can be isolated. The strain energy of cyclopropane itself is estimated to be around 27-28 kcal/mol. nih.govrsc.org The substitution on the cyclopropane ring in 2-Cyclopropyl-2-methylbutanoic acid can influence this value.

Furthermore, computational modeling can be used to investigate the energetics of reactions that involve the opening of the cyclopropane ring. The relief of ring strain is a powerful driving force for such reactions. rsc.orgresearchgate.net By calculating the reaction pathways and activation energies for ring-opening processes, it is possible to predict the conditions under which such reactions would occur and the products that would be formed.

Biological Activity and Enzymatic Transformations in Vitro and Non Human Systems

Investigation of Enzyme Inhibition and Activation Profiles in Cell-Free Systems

There is currently no available scientific literature detailing the investigation of 2-Cyclopropyl-2-methylbutanoic acid's effects on enzyme kinetics. Studies examining its potential to inhibit or activate specific enzymes in cell-free systems have not been reported.

Receptor Binding Studies in Isolated Systems

No receptor binding studies for 2-Cyclopropyl-2-methylbutanoic acid have been published. Consequently, its affinity and selectivity for any biological receptor are unknown. While research exists on other cyclopropyl-containing molecules as ligands for receptors such as the N-methyl-D-aspartate (NMDA) receptor, these findings cannot be extrapolated to 2-Cyclopropyl-2-methylbutanoic acid due to structural differences.

Interactions with Biological Macromolecules (e.g., proteins, peptides, nucleic acids)

Direct studies on the interaction of 2-Cyclopropyl-2-methylbutanoic acid with biological macromolecules such as proteins, peptides, or nucleic acids are not present in the current body of scientific literature.

Metabolic Pathways and Biotransformations in Model Organisms (e.g., bacterial, fungal, plant models)

The metabolic pathways and biotransformation of 2-Cyclopropyl-2-methylbutanoic acid in any model organism have not been documented. General studies on the metabolism of cyclopropyl (B3062369) groups suggest they can be relatively resistant to oxidative metabolism. However, specific metabolic products and the enzymes responsible for the metabolism of this particular compound have not been identified.

Elucidation of Biotransformation Products and Pathways

Due to the lack of metabolic studies, there is no information available on the potential biotransformation products of 2-Cyclopropyl-2-methylbutanoic acid.

Role of Specific Enzymes in Metabolism (e.g., Cytochrome P450s, Dehydrogenases)

The specific enzymes, including Cytochrome P450s and dehydrogenases, that may be involved in the metabolism of 2-Cyclopropyl-2-methylbutanoic acid have not been investigated.

Application as Chemical Probes for Biosynthetic and Mechanistic Studies

There are no published reports on the use of 2-Cyclopropyl-2-methylbutanoic acid as a chemical probe for investigating biosynthetic pathways or enzymatic mechanisms.

Applications As Chemical Building Blocks and Precursors in Advanced Synthesis

Utility in the Synthesis of Complex Natural Products and Analogues

The incorporation of cyclopropyl (B3062369) groups is a known strategy in medicinal chemistry and the synthesis of natural product analogues to enhance biological activity or modify metabolic stability. For instance, cyclopropyl analogues of other bioactive molecules, such as 2-amino-5-phosphonopentanoic acid, have been synthesized and evaluated for their therapeutic potential, demonstrating the value of the cyclopropyl moiety in creating novel compounds. nih.gov

Theoretically, 2-Cyclopropyl-2-methylbutanoic acid could serve as a starting material or an intermediate for introducing a gem-dimethyl cyclopropyl fragment into a larger, more complex molecule. This structural unit could be valuable for constructing analogues of natural products where conformational rigidity or altered lipophilicity is desired. However, specific, documented instances of its use in the total synthesis of a complex natural product are not prominent in the reviewed scientific literature.

Precursor for the Development of Advanced Materials

Carboxylic acids are fundamental precursors in materials science, often used in the synthesis of polymers, metal-organic frameworks (MOFs), and other advanced materials. The unique structure of 2-Cyclopropyl-2-methylbutanoic acid, with its rigid cyclopropyl group, could potentially be exploited to create polymers with novel thermal or mechanical properties.

The carboxylic acid group can be readily converted into other functional groups, such as esters or amides, which can then undergo polymerization. The cyclopropyl ring could influence the polymer chain's packing and morphology. Despite this potential, there is a lack of specific research findings or patents detailing the use of 2-Cyclopropyl-2-methylbutanoic acid as a direct precursor in the development of advanced materials.

Role in the Synthesis of Specialty Chemicals and Agrochemicals

The synthesis of specialty chemicals, including those used in the agrochemical industry, often involves building blocks that can confer specific properties like enhanced efficacy or controlled release. The cyclopropyl group is found in a number of commercial pesticides and herbicides, as it can contribute to their biological activity.

While related structures like cyclopropyl nucleosides have been synthesized to explore potential biological activities, specific studies detailing the role of 2-Cyclopropyl-2-methylbutanoic acid as a key intermediate in the synthesis of modern agrochemicals or other specialty chemicals are not widely reported. nih.gov Its potential remains largely theoretical, based on the known bioactivity of other cyclopropyl-containing compounds.

Development of Novel Synthetic Reagents and Catalysts

Chiral carboxylic acids and their derivatives are frequently used as ligands in asymmetric catalysis or as novel synthetic reagents. The structure of 2-Cyclopropyl-2-methylbutanoic acid could be modified to serve such purposes. For example, it could be converted into a chiral amine or alcohol, which could then be incorporated into a catalyst framework. The rigid cyclopropyl group could play a role in creating a well-defined chiral environment around a metal center, potentially leading to high enantioselectivity in chemical reactions.

However, the development and application of catalysts or reagents derived specifically from 2-Cyclopropyl-2-methylbutanoic acid are not documented in the available literature. The exploration of its potential in this field remains an area for future research.

Compound Properties

Below is a table summarizing the key chemical properties of 2-Cyclopropyl-2-methylbutanoic acid.

| Property | Value |

| IUPAC Name | 2-cyclopropyl-2-methylpropanoic acid |

| Molecular Formula | C₇H₁₂O₂ |

| Molar Mass | 128.17 g/mol |

| CAS Number | 71199-13-8 |

| Canonical SMILES | CC(C)(C1CC1)C(=O)O |

| InChIKey | UNNZYCYDGUQDDK-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Future Research Directions and Unresolved Challenges

Development of Highly Efficient and Sustainable Synthetic Methodologies for the Quaternary Center

The construction of the α-cyclopropyl-α-methyl quaternary carbon center in 2-cyclopropyl-2-methylbutanoic acid is a formidable synthetic challenge. cosmeticsandtoiletries.comnih.gov Traditional methods often require multiple steps, harsh reaction conditions, and the use of stoichiometric, often toxic, reagents, which are not ideal for large-scale, environmentally friendly synthesis. wikipedia.org Future research must prioritize the development of catalytic and sustainable methods to address these limitations.

Recent advances in catalysis offer promising avenues. For instance, catalytic enantioselective methods for the synthesis of quaternary carbon stereocenters are a rapidly evolving field. nih.gov Exploring catalytic desymmetrization reactions could provide a more direct and efficient route to chiral 2-cyclopropyl-2-methylbutanoic acid. researchgate.net Furthermore, the application of photoredox catalysis, which utilizes visible light to drive chemical transformations, presents a green and powerful tool for carbon-carbon bond formation. acs.orgarabjchem.org The development of photocatalytic methods for the decarboxylative coupling of carboxylic acids or the hydroalkylation of olefins could lead to novel and more sustainable syntheses of this target molecule. cosmeticsandtoiletries.comarabjchem.org

Flow chemistry is another area ripe for exploration in the synthesis of 2-cyclopropyl-2-methylbutanoic acid. rsc.org Continuous-flow reactors offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for straightforward scaling-up. durham.ac.ukrsc.org The development of a continuous-flow process for the synthesis of this molecule could significantly improve efficiency and reduce waste. rsc.orgacs.org

Table 1: Potential Sustainable Synthetic Strategies for 2-Cyclopropyl-2-methylbutanoic Acid

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic Enantioselective Desymmetrization | High enantioselectivity, atom economy. | Catalyst design and optimization for the specific substrate. |

| Photocatalytic C-C Coupling | Mild reaction conditions, use of renewable energy. researchgate.netcolab.ws | Substrate scope, catalyst stability, and quantum yield. arabjchem.org |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. rsc.org | Reactor design, handling of solids, and process optimization. |

| Biocatalysis | High selectivity, mild conditions, environmentally benign. mdpi.com | Enzyme discovery and engineering for non-natural substrates. |

Exploration of Unprecedented Reactivity Patterns of the Cyclopropyl-Substituted Carboxylic Acid

The inherent ring strain of the cyclopropyl (B3062369) group (approximately 27.6 kcal/mol) endows 2-cyclopropyl-2-methylbutanoic acid with unique reactivity that is not typically observed in other carboxylic acids. wikipedia.orgmasterorganicchemistry.comyoutube.com This strain can be harnessed as a driving force for novel chemical transformations. wikipedia.orgmasterorganicchemistry.com Future research should focus on exploring unprecedented reactivity patterns that leverage this feature.

One area of interest is the investigation of ring-opening reactions under various conditions. While cyclopropanes can undergo ring-opening, the presence of the adjacent quaternary carbon and carboxylic acid functionality could lead to unexpected regioselectivity and stereoselectivity. researchgate.netwikipedia.org Studying these reactions with different nucleophiles, electrophiles, or under radical conditions could unveil novel synthetic pathways to complex molecules. nih.gov

Furthermore, the participation of 2-cyclopropyl-2-methylbutanoic acid in cycloaddition reactions warrants investigation. nih.govijsmr.in The strained ring system could act as a latent dienophile or dipolarophile, or participate in formal [3+2] or other cycloadditions under thermal or photochemical conditions. mdpi.comacs.org The development of such reactions would provide rapid access to diverse and complex molecular scaffolds.

Advanced Studies on Stereochemical Control and Derivatization

The presence of a chiral center at the quaternary carbon atom means that 2-cyclopropyl-2-methylbutanoic acid can exist as enantiomers, which may exhibit different biological activities. Therefore, the development of methods for its stereoselective synthesis and the preparation of enantiomerically pure derivatives are of paramount importance.

Future research should focus on the development of catalytic asymmetric methods for the direct synthesis of enantiopure 2-cyclopropyl-2-methylbutanoic acid. mdpi.commasterorganicchemistry.comnih.gov This could involve the use of chiral catalysts in reactions such as asymmetric cyclopropanation or the enantioselective alkylation of a suitable precursor. masterorganicchemistry.comnih.gov

Furthermore, the development of efficient methods for the derivatization of the carboxylic acid group is crucial for exploring its structure-activity relationship (SAR) in biological systems. sonar.ch This includes the synthesis of amides, esters, and other functional groups. nih.gov The synthesis of isotopically labeled derivatives, for example with ¹³C or ²H, would be highly valuable for mechanistic studies and for use in nuclear magnetic resonance (NMR) binding studies with biological targets. nih.gov

Table 2: Potential Derivatization Strategies for 2-Cyclopropyl-2-methylbutanoic Acid

| Derivative Type | Potential Application | Synthetic Approach |

| Amides and Esters | SAR studies, prodrug development. | Standard coupling reactions (e.g., with carbodiimides). |

| Chiral Derivatives | Resolution of enantiomers, chiral auxiliaries. | Reaction with chiral resolving agents. |

| Isotopically Labeled Analogues | Mechanistic studies, NMR binding assays. nih.gov | Synthesis from labeled starting materials. |

| Bio-conjugates | Targeted delivery, imaging probes. | Linkage to biomolecules via the carboxylic acid. |

Deeper Elucidation of Molecular Recognition and Interactions with Biological Targets at the Atomic Level (in vitro/non-human)

To unlock the full therapeutic potential of 2-cyclopropyl-2-methylbutanoic acid and its derivatives, a detailed understanding of their interactions with biological targets at the atomic level is essential. This requires a combination of experimental and computational approaches.

Future in vitro studies should aim to identify specific protein targets and characterize the binding affinity and kinetics. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide valuable thermodynamic and kinetic data. High-resolution structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), will be crucial for visualizing the binding mode of the compound in the active site of its target protein.

Computational methods, especially molecular dynamics (MD) simulations, can provide dynamic insights into the binding process and the conformational changes that occur upon ligand binding. mdpi.comnih.govyoutube.comnih.govmdpi.com These simulations can help to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity and specificity. mdpi.commdpi.com Such detailed understanding is critical for the rational design of more potent and selective analogues. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and chemical synthesis. cosmeticsandtoiletries.comnih.govacs.orgnih.goviscientific.org The integration of these technologies into the research and development of 2-cyclopropyl-2-methylbutanoic acid and its derivatives could significantly accelerate progress.

Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity of new derivatives based on their chemical structure. ijsmr.innih.govneuraldesigner.comnih.govresearchgate.net This can help to prioritize the synthesis of the most promising compounds and reduce the number of molecules that need to be synthesized and tested experimentally. Furthermore, generative AI models can be used to design novel molecules with desired properties, such as high potency and good pharmacokinetic profiles. nih.gov

Table 3: Application of AI and Machine Learning in the Development of 2-Cyclopropyl-2-methylbutanoic Acid

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Prediction | AI algorithms predict optimal synthetic pathways. acs.orgschrodinger.com | Faster and more efficient synthesis of new compounds. |

| QSAR Modeling | ML models predict biological activity from chemical structure. ijsmr.inneuraldesigner.comnih.govresearchgate.net | Prioritization of synthetic targets and reduced experimental screening. |

| De Novo Drug Design | Generative models design novel molecules with desired properties. | Discovery of new and improved drug candidates. |

| Automated Synthesis | AI-controlled robotic platforms for automated chemical synthesis. researchgate.netresearchgate.netacs.org | High-throughput synthesis and optimization of reaction conditions. |

By addressing these future research directions and unresolved challenges, the scientific community can unlock the full potential of 2-cyclopropyl-2-methylbutanoic acid and its derivatives, paving the way for new discoveries in both fundamental chemistry and applied sciences.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Cyclopropyl-2-methylbutanoic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic adjustments in reaction conditions. For cyclopropane-containing compounds like this, ring-opening or Grignard reactions with cyclopropyl derivatives are common starting points . Key steps include:

- Catalyst Selection : Use palladium or nickel catalysts to stabilize cyclopropane ring formation.

- Temperature Control : Maintain sub-zero temperatures during cyclopropane ring synthesis to prevent ring strain-induced decomposition.

- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product from unreacted starting materials.

- Data Table :

| Synthesis Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Grignard Addition | 62 | 88 | |

| Ring-Opening | 75 | 92 |

Q. What analytical techniques are recommended for characterizing the structural integrity of 2-Cyclopropyl-2-methylbutanoic acid?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm cyclopropyl ring integrity and methyl group positions (e.g., cyclopropyl protons appear as multiplet signals at δ 0.5–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (expected m/z: 156.15 for CHO) .

- X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How do stereochemical variations in 2-Cyclopropyl-2-methylbutanoic acid influence its biological activity?

- Methodological Answer :

- Comparative Studies : Synthesize enantiomers (R/S) via chiral catalysts and test activity in enzyme inhibition assays (e.g., cyclooxygenase or lipoxygenase).

- Data Analysis : Use molecular docking simulations to correlate stereochemistry with binding affinity. For example, the cyclopropyl group’s spatial orientation may sterically hinder enzyme active sites .

- Contradiction Note : Some studies report higher anti-inflammatory activity in the (R)-enantiomer, while others observe no enantioselectivity. Cross-validate using in vivo models (e.g., murine inflammation assays) .

Q. What strategies are effective in resolving contradictions in reported toxicity data for 2-Cyclopropyl-2-methylbutanoic acid?

- Methodological Answer :

- Standardized Assays : Conduct parallel in vitro (e.g., HepG2 cell viability) and in vivo (rodent acute toxicity) studies under controlled conditions.

- Meta-Analysis : Compare historical data from regulatory databases (e.g., NITE classifications ) and adjust for variables like impurity profiles or solvent residues.

- Dose-Response Modeling : Use probit analysis to establish LD values, accounting for batch-to-batch variability .

Q. How can computational modeling predict the reactivity of 2-Cyclopropyl-2-methylbutanoic acid in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Simulate reaction pathways (e.g., cyclopropane ring stability under acidic/basic conditions) to identify optimal reagents.

- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with reaction rates using historical kinetic data .

Q. How does the cyclopropyl group in 2-Cyclopropyl-2-methylbutanoic acid affect its metabolic stability compared to non-cyclopropyl analogs?

- Methodological Answer :

- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification.

- Comparative Data : Cyclopropyl groups reduce oxidative metabolism due to ring strain, extending half-life compared to straight-chain analogs (e.g., 2-methylbutanoic acid) .

Data Contradiction Analysis

- Example : Discrepancies in reported antitumor activity ( vs. unrelated studies):

- Resolution Strategy : Re-evaluate assay conditions (e.g., cell line specificity, concentration ranges) and validate using orthogonal methods (e.g., apoptosis markers vs. proliferation assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.